Cas no 51846-97-0 (D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-)

D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy- structure
51846-97-0 structure
Product Name:D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-
CAS-nummer:51846-97-0
MF:C19H39N5O9
MW:481.541065454483
CID:373876
PubChem ID:198272
Update Time:2025-04-19

D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • ANTIBIOTIC JI-20A
    • D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1&reg
    • 4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
    • DTXSID00966172
    • D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6)-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4))-2-deoxy-
    • HY-135171
    • JI-20 A
    • AKOS040745568
    • Antibiotic JI 20A
    • BRN 1668513
    • CS-0109692
    • 51846-97-0
    • D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-
    • Inchi: 1S/C19H39N5O9/c1-19(29)5-30-18(13(28)16(19)24-2)33-15-7(22)3-6(21)14(12(15)27)32-17-9(23)11(26)10(25)8(4-20)31-17/h6-18,24-29H,3-5,20-23H2,1-2H3
    • InChI-sleutel: YQGZDAPJXRYYLX-UHFFFAOYSA-N
    • LACHT: O(C1C(C(C(C)(CO1)O)NC)O)C1C(CC(C(C1O)OC1C(C(C(C(CN)O1)O)O)N)N)N

Berekende eigenschappen

  • Exacte massa: 481.275
  • Monoisotopische massa: 481.275
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 6
  • Complexiteit: 653
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 14
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: -6.4
  • Topologisch pooloppervlak: 254Ų

Experimentele eigenschappen

  • Dichtheid: 1.47
  • Kookpunt: 750.4°Cat760mmHg
  • Vlampunt: 407.6°C
  • Brekindex: 1.633
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd